molecular formula C16H11ClF3N5O B609612 NMS-P953 CAS No. 1403679-33-3

NMS-P953

Cat. No. B609612
Key on ui cas rn: 1403679-33-3
M. Wt: 381.74
InChI Key: CZUQYAXYBOEHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09283224B2

Procedure details

A solution of TFA (2.0 mL), water (0.480 mL) and 98% sulfuric acid (0.240 mL) was added to 5-(2-amino-pyrimidin-4-yl)-2-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile (137 mg, 0.415 mmol). The mixture was allowed to stir for 8 h at 70° C. and then was diluted by drop wise addition of water (6 mL). The reaction mixture was made basic (pH 10-12) by adding 30% aqueous ammonia under stirring. The precipitated solid was collected by filtration, washed with water and finally dried in a vacuum oven at 50° C. affording the title compound as a white solid (133 mg, 92%).
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step One
Name
5-(2-amino-pyrimidin-4-yl)-2-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile
Quantity
137 mg
Type
reactant
Reaction Step One
Name
Quantity
0.48 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
title compound
Yield
92%

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=[O:2].S(=O)(=O)(O)O.[NH2:13][C:14]1[N:19]=[C:18]([C:20]2[NH:24][C:23]([C:25]3[CH:30]=[C:29]([C:31]([F:34])([F:33])[F:32])[CH:28]=[CH:27][C:26]=3[Cl:35])=[C:22]([C:36]#[N:37])[CH:21]=2)[CH:17]=[CH:16][N:15]=1.N>O>[NH2:13][C:14]1[N:19]=[C:18]([C:20]2[NH:24][C:23]([C:25]3[CH:30]=[C:29]([C:31]([F:33])([F:34])[F:32])[CH:28]=[CH:27][C:26]=3[Cl:35])=[C:22]([C:36]([NH2:37])=[O:2])[CH:21]=2)[CH:17]=[CH:16][N:15]=1

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
0.24 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
5-(2-amino-pyrimidin-4-yl)-2-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile
Quantity
137 mg
Type
reactant
Smiles
NC1=NC=CC(=N1)C1=CC(=C(N1)C1=C(C=CC(=C1)C(F)(F)F)Cl)C#N
Name
Quantity
0.48 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
to stir for 8 h at 70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
under stirring
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
finally dried in a vacuum oven at 50° C.

Outcomes

Product
Details
Reaction Time
8 h
Name
title compound
Type
product
Smiles
NC1=NC=CC(=N1)C1=CC(=C(N1)C1=C(C=CC(=C1)C(F)(F)F)Cl)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 133 mg
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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